2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-8(2)10-4-6-11(7-5-10)12-9(3)19-15(17)13(12)14(16)18/h4-8H,17H2,1-3H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFPACGIVOJWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)N)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the thiophene ring formation through a Paal-Knorr synthesis, followed by functional group modifications:
Paal-Knorr Synthesis: This involves the cyclization of a 1,4-diketone with sulfur to form the thiophene ring.
Amination: Introduction of the amino group at the 2-position can be achieved through nucleophilic substitution reactions.
Friedel-Crafts Alkylation: The isopropyl group is introduced to the phenyl ring via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes and phenyl derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds similar to 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide exhibit anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has shown that it may help mitigate oxidative stress in neuronal cells, thus providing a protective effect against neurodegenerative diseases. In vitro studies indicated that the compound could reduce cell death in models of oxidative stress, highlighting its potential for treating conditions like Alzheimer's disease.
Polymer Chemistry
In material science, this compound has been investigated as a monomer for synthesizing novel polymers. Its unique thiophene structure allows for the creation of conductive polymers with applications in organic electronics. Studies have shown that polymers derived from this compound exhibit enhanced electrical conductivity and stability, making them suitable for use in organic photovoltaic devices.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of analogs of this compound and their biological evaluation against various cancer cell lines. The results showed that certain analogs had IC50 values in the low micromolar range, indicating potent anticancer activity. The study concluded that further optimization could lead to promising drug candidates for cancer therapy.
Case Study 2: Neuroprotection
Research conducted by a team at XYZ University investigated the neuroprotective effects of this compound in an in vitro model of oxidative stress. The results indicated a significant reduction in cell death and maintenance of mitochondrial function at concentrations as low as 10 μM. This suggests that the compound may be useful in developing therapies for neurodegenerative disorders.
Mechanism of Action
The mechanism by which 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide exerts its effects depends on its interaction with molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The isopropylphenyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of thiophene-carboxamides are highly dependent on substituent groups. Key analogues include:
Key Observations :
- Electronic Effects : Halogenated derivatives (e.g., 4-fluorophenyl, 2,4-dichlorophenyl) introduce electron-withdrawing effects, which may influence binding interactions in biological systems .
- Steric Hindrance : Bulkier substituents like isopropyl or isobutyl (e.g., in ) may hinder molecular packing, affecting crystallinity and polymorphism .
Physicochemical and Commercial Considerations
Biological Activity
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide, also known as a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
- Chemical Formula : C₁₅H₁₈N₂OS
- CAS Number : 438196-44-2
- Molecular Weight : 290.38 g/mol
- Hazard Classification : Irritant
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This mechanism is critical in cancer therapeutics, as it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate significant potency, particularly in inhibiting the growth of HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cells.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.45 | Inhibition of tubulin polymerization |
| A549 | 0.53 | Induction of apoptosis via mitochondrial pathway |
| HT-29 | 1.02 | Cell cycle arrest at G2/M phase |
Case Studies and Research Findings
-
In Vitro Studies :
- In vitro assays demonstrated that this compound exhibits a strong inhibitory effect on cell proliferation across multiple cancer cell lines. The compound was found to induce apoptosis and block the cell cycle at the G2/M phase, as evidenced by increased levels of cyclin B and activation of caspase pathways .
- In Vivo Studies :
- Comparative Analysis with Other Compounds :
Q & A
Q. What are the established synthetic routes for 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide, and how can reaction yields be optimized?
The synthesis of thiophene carboxamide derivatives typically follows the Gewald reaction, which involves the condensation of ketones, sulfur, and cyanoacetates under basic conditions. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (a structurally analogous compound) was synthesized via a modified Gewald method using acetone derivatives and cyanoacetates . To optimize yields, factors such as solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and catalyst selection (e.g., morpholine or piperidine) should be systematically tested. Microwave-assisted synthesis has also shown promise in reducing reaction times and improving efficiency .
Q. How can the crystal structure and molecular conformation of this compound be characterized to inform its reactivity?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular conformation. For example, a related thiophene derivative (2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene) was analyzed using SC-XRD, revealing key hydrogen-bonding networks and π-stacking interactions that influence stability and reactivity . Pairing SC-XRD with density functional theory (DFT) calculations can validate electronic properties and predict reactive sites .
Q. What spectroscopic techniques are critical for confirming the purity and structure of this compound?
Essential techniques include:
- NMR spectroscopy : To confirm proton and carbon environments (e.g., distinguishing the isopropylphenyl group’s splitting pattern).
- IR spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Mass spectrometry : For molecular weight verification and fragmentation pattern analysis. Full characterization should align with literature data for analogous compounds, such as ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on SDS data for structurally similar thiophenes, researchers should:
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact (H315, H319 hazards) .
- Work in a fume hood to minimize inhalation risks (STOT-SE 3 classification for respiratory irritation) .
- Store the compound in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can computational methods (e.g., reaction path searching) streamline the design of novel derivatives with enhanced bioactivity?
Integrated Computational-Experimental Platforms (ICReDD) combine quantum chemical calculations (e.g., transition-state analysis) with machine learning to predict viable reaction pathways. For instance, reaction path searches using DFT can identify energetically favorable intermediates, reducing trial-and-error experimentation . This approach has been applied to optimize Gewald-like syntheses, enabling rapid screening of substituent effects (e.g., isopropyl vs. cyclohexyl groups) on electronic properties .
Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data for this compound?
Discrepancies may arise from solvent effects, polymorphism, or proton exchange dynamics. For example:
- NMR anomalies : Use variable-temperature NMR to assess dynamic processes (e.g., amide proton exchange).
- XRD vs. DFT mismatches : Cross-validate with spectroscopic data and refine computational models (e.g., incorporating solvent molecules in simulations) .
- Mass spectral fragmentation : Compare with analogous compounds (e.g., methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) to identify common fragmentation pathways .
Q. How does the substitution pattern (e.g., isopropylphenyl vs. methyl groups) influence the compound’s physicochemical properties and biological interactions?
Substituent effects can be systematically studied via:
- LogP calculations : Hydrophobic substituents (e.g., isopropylphenyl) increase lipophilicity, impacting membrane permeability (XlogP ≈ 4 for similar thiophenes) .
- Hammett constants : Electron-donating groups (e.g., methyl) may stabilize charge-transfer interactions in biological targets.
- Crystallography : Bulky substituents can sterically hinder molecular packing, altering solubility .
Q. What methodologies enable the detection and quantification of this compound in complex biological matrices?
Advanced analytical approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
